molecular formula C14H19N3 B1532894 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole CAS No. 1784821-38-0

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole

Cat. No.: B1532894
CAS No.: 1784821-38-0
M. Wt: 229.32 g/mol
InChI Key: FWXGQVNJZSMBEX-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with methyl groups at the 6- and 7-positions and a piperidin-3-yl moiety at the 2-position. The piperidinyl substituent introduces a basic nitrogen atom, which may influence solubility, bioavailability, and binding interactions in biological systems. Commercial availability data indicate that this compound is supplied by two vendors, suggesting moderate accessibility for research purposes .

Properties

IUPAC Name

4,5-dimethyl-2-piperidin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-9-5-6-12-13(10(9)2)17-14(16-12)11-4-3-7-15-8-11/h5-6,11,15H,3-4,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXGQVNJZSMBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C3CCCNC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Benzimidazole Core

  • Starting Material : 4,5-dimethyl-1,2-phenylenediamine (corresponding to 6,7-dimethyl substitution on the benzimidazole ring).
  • Cyclization : Condensation with a suitable aldehyde or carboxylic acid derivative to form the benzimidazole nucleus. This step can be catalyzed by acids such as HCl or facilitated by reagents like polyphosphoric acid or metal triflates.
  • Reaction Conditions : Heating under reflux in solvents such as acetic acid or polyphosphoric acid, or under microwave irradiation to improve yield and reduce reaction time.

Representative Synthetic Procedure (Based on Patent WO2011099832A2)

Step Description Reagents/Conditions Yield (%)
1 Synthesis of 4,5-dimethyl-1,2-phenylenediamine Commercial or prepared via reduction of corresponding nitro compounds -
2 Cyclization to 6,7-dimethyl-1H-benzimidazole Heating with carboxylic acid derivatives in acidic medium (e.g., acetic acid) 50-70%
3 Coupling with piperidin-3-yl derivative Reaction of benzimidazole intermediate with piperidin-3-yl amine using HBTU and triethylamine in DMF 65-75%
4 Purification Silica gel chromatography with ethyl acetate/hexane (2:1) -

Alternative Synthetic Routes and Catalytic Methods

  • Metal-Catalyzed Cyclization : Use of metal triflates (e.g., Indium(III) triflate) as reusable catalysts for benzimidazole formation has been reported to increase yields and reduce reaction times.
  • One-Pot Syntheses : Some methods employ one-pot reduction and cyclization of nitro-substituted precursors with aldehydes or nitriles under mild conditions using sodium dithionite or iron powder, which may be adapted for substituted benzimidazoles.
  • Microwave-Assisted Synthesis : Microwave irradiation in polyphosphoric acid media has been shown to provide high yields (up to 92%) of benzimidazole derivatives in short reaction times, which could be applied for the preparation of methyl-substituted benzimidazoles.

Research Findings and Optimization Parameters

  • Molar Ratios : In coupling reactions, the piperidin-3-yl derivative is preferably used in slight excess (1.0–1.2 equivalents) relative to the benzimidazole intermediate to drive the reaction to completion.
  • Solvent Choice : Polar aprotic solvents such as DMF facilitate better solubility of reagents and efficient coupling.
  • Temperature and Time : Reflux or controlled heating (room temperature to 80°C) for several hours is typical for cyclization and coupling steps.
  • Purification : Chromatographic purification is essential to obtain high purity, with elution solvents optimized for polarity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Advantages Limitations
Acid-Catalyzed Condensation 4,5-dimethyl-1,2-phenylenediamine + carboxylic acid/aldehyde HCl, Acetic acid, PPA Heating, reflux, or microwave Simple, well-established Longer reaction times, possible side reactions
Coupling with Piperidin-3-yl Benzimidazole intermediate + piperidin-3-yl amine HBTU, Triethylamine, DMF Room temp to reflux High yield, selective Requires coupling agents, cost
Metal-Triflate Catalysis o-Phenylenediamine derivatives + aldehydes Indium(III) triflate, others Mild heating Reusable catalyst, efficient Catalyst cost, availability
One-Pot Reduction and Cyclization Nitro-substituted precursors + aldehydes Sodium dithionite, Fe powder Mild conditions Green chemistry, fewer steps Limited substrate scope

Scientific Research Applications

Medicinal Chemistry

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole has shown significant potential in medicinal chemistry due to its bioactive properties:

  • Anticancer Activity : Research indicates that benzimidazole derivatives exhibit anticancer effects. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its derivatives have shown efficacy against bacteria and fungi, suggesting potential applications in treating infections .

Pharmacological Studies

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : Similar benzimidazole derivatives have exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound may also possess similar effects, which could be beneficial in treating inflammatory diseases .
  • Analgesic Activity : Compounds with similar structures have been reported to show analgesic effects in animal models, indicating potential for pain management applications .

Neuropharmacology

Recent studies have explored the use of benzimidazole derivatives as potential ligands for neurotransmitter receptors:

  • CNS Activity : Some derivatives have been investigated for their ability to cross the blood-brain barrier (BBB) and interact with central nervous system (CNS) targets. This suggests that this compound may have applications in treating neurological disorders .

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives in various therapeutic areas:

Study ReferenceCompound TestedKey Findings
Moneer et al., 2021Benzimidazole DerivativesSignificant COX inhibition and anti-inflammatory effects were noted.
Prajapat & Talesara, 2016Alkoxyphthalimide DerivativesNotable anti-inflammatory effects compared to standard drugs like diclofenac.
Saha et al., 2020Disubstituted BenzimidazolesDemonstrated promising analgesic properties in animal models.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and commercial characteristics of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole can be contextualized by comparing it to closely related analogs. Key differences arise from substituent positions, salt forms, and functional group modifications, which impact physicochemical properties and commercial demand.

Structural Isomerism: Piperidinyl Positional Variants

Compound Name Piperidinyl Position Salt Form Suppliers InChIKey (or Example)
This compound 3-yl Free base 2 (Not explicitly provided)
6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole 4-yl Dihydrochloride 5 KQUUINXPEWKGQO-UHFFFAOYSA-N
  • Commercial Availability : The 4-yl isomer is more widely available (5 suppliers vs. 2 for the 3-yl variant), likely due to higher synthetic feasibility or demand in medicinal chemistry research.
  • Salt Form : The dihydrochloride salt of the 4-yl isomer enhances solubility, making it preferable for biological assays .

Substituent Modifications

Variations in substituents on the benzimidazole core or piperidinyl group alter molecular properties:

Compound Name Substituent Modification Suppliers Key Distinctions
6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline Nitro-indole substituent 1 Electron-withdrawing nitro group; distinct core (quinoxaline vs. benzimidazole)
6,7-Dimethyl-2-(piperazin-1-yl)quinolin-3-carbonitrile Piperazinyl and nitrile groups 1 Additional nitrogen in piperazine; nitrile enhances polarity

Biological Activity

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, characterized by its unique structure that includes a benzimidazole core linked to a piperidine ring with methyl substitutions at the 6 and 7 positions. This structural configuration is significant as it influences the compound's biological activity, particularly its antimicrobial and antioxidant properties.

  • Molecular Formula : C15H21N3
  • Molecular Weight : 243.35 g/mol
  • Structure : The compound features a benzimidazole core which is common in several FDA-approved medications known for their antiparasitic and antifungal properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that derivatives of benzimidazole linked to piperidine can display potent antibacterial and antifungal activities. For instance, modifications to the structure have shown efficacy in inhibiting pyroptosis and reducing interleukin-1 beta release, indicating potential applications in treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : In vitro tests revealed that compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains. For example, one study reported a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli, showcasing its potential as an antibacterial agent .
  • Antifungal Activity : The compound also exhibited antifungal properties with effective inhibition against Candida albicans and other fungal pathogens, further supporting its therapeutic potential in treating infections caused by these organisms .

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in studies indicating its ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress-related diseases, suggesting that the compound could be beneficial in a variety of therapeutic contexts.

Target Enzymes and Pathways

The biological activity of this compound is believed to be mediated through interactions with specific enzymes and signaling pathways:

  • DNA Gyrase Inhibition : Similar compounds have been shown to target mycobacterial DNA gyrase, leading to alterations in DNA structure and function, which is critical for bacterial proliferation.
  • Cell Signaling Modulation : The compound may influence key signaling pathways involved in inflammation and cell proliferation, such as STAT-3 and NF-kB pathways, which are often implicated in cancer progression.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Studies on related benzimidazole derivatives have identified specific substitutions that optimize potency against target enzymes while minimizing adverse effects on human cells .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(Piperidin-4-yl)-1H-benzimidazolePiperidine at position 4Antibacterial and antifungal
2-(3-Pyridinyl)-1H-benzimidazolePyridine instead of piperidineAnticancer properties
5-MethylbenzimidazoleMethyl substitution at position 5Antioxidant activity
Benzimidazole derivativesVarying chain lengths affecting lipophilicityEnhanced bioavailability

The distinct methyl substitutions at positions 6 and 7 of the benzimidazole core may confer unique pharmacokinetic properties compared to these similar compounds, potentially enhancing its therapeutic profile against specific diseases.

Q & A

Basic: What are the optimal synthetic routes for 6,7-dimethyl-2-piperidin-3-yl-1H-benzimidazole, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves condensation of o-phenylenediamine derivatives with substituted piperidine precursors under acidic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) can accelerate cyclization .
  • Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation.

Optimization Strategy :
Use a factorial design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) can identify optimal conditions with minimal experimental runs .

Advanced: How can computational chemistry and quantum mechanical modeling guide the design of benzimidazole derivatives like this compound?

Methodological Answer:

  • Reaction Pathway Prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible reaction mechanisms .
  • Electronic Property Analysis : HOMO-LUMO gap calculations assess nucleophilicity/electrophilicity, guiding substituent placement for targeted reactivity .
  • Docking Studies : Molecular docking with proteins (e.g., enzymes) predicts binding affinities, aiding SAR development for biological applications .

Integration with Experimentation :
Leverage platforms like ICReDD’s hybrid approach, where computational path searches inform experimental validation, reducing trial-and-error cycles .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at C6/C7, piperidine ring protons) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocycles.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns.
  • X-ray Crystallography : Resolves 3D structure and crystallographic packing, critical for patent applications .

Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to confirm functional groups .

Advanced: How can reactor design and process intensification improve the scalability of benzimidazole synthesis?

Methodological Answer:

  • Microreactor Systems : Enhance heat/mass transfer for exothermic cyclization steps, reducing side reactions .
  • Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted precursors, improving yield .
  • Scale-Up Simulation : Use COMSOL Multiphysics to model fluid dynamics and optimize reactor geometry .

Case Study :
A continuous-flow reactor with real-time process analytical technology (PAT) can achieve >90% yield for benzimidazole cores, as demonstrated in analogous systems .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13). Benzimidazoles are prone to hydrolysis under strongly acidic/basic conditions due to ring-opening .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (typically >200°C for methyl-substituted derivatives) .

Mitigation Strategies :
Lyophilization or formulation with stabilizers (e.g., cyclodextrins) enhances shelf-life in hygroscopic environments .

Advanced: How can contradictions in published data on benzimidazole reactivity be resolved?

Methodological Answer:

  • Meta-Analysis : Use systematic reviews to aggregate data from diverse studies, identifying outliers via statistical tools (e.g., Grubbs’ test) .
  • Mechanistic Replication : Reproduce disputed reactions under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .
  • Computational Validation : Compare experimental kinetics with DFT-derived activation energies to reconcile discrepancies .

Example :
Divergent reports on piperidine ring-opening in acidic media may arise from trace metal impurities; inductively coupled plasma (ICP-MS) analysis can detect such interferents .

Advanced: What strategies enable the development of structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at the piperidine N-atom or benzimidazole C2 position to modulate steric/electronic effects .
  • Biological Assays : Pair in vitro enzyme inhibition data (e.g., kinase assays) with molecular dynamics (MD) simulations to map binding interactions .
  • Cheminformatics : Use QSAR models trained on bioactivity datasets to predict modifications for enhanced potency/selectivity .

Case Study :
Methyl groups at C6/C7 increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .

Basic: How can researchers mitigate challenges in purifying this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to balance solubility and yield.
  • Sorbent Screening : Test activated carbon or silica gel for selective adsorption of impurities .

Quality Control :
Validate purity via HPLC-UV (≥95% area) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole

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